Butane diol monoacrylate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
247225-58-7 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
1-hydroxybutyl prop-2-enoate |
InChI |
InChI=1S/C7H12O3/c1-3-5-7(9)10-6(8)4-2/h4,7,9H,2-3,5H2,1H3 |
InChI Key |
WAGRIKSHWXFXHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(O)OC(=O)C=C |
Origin of Product |
United States |
Significance Within Acrylate Monomer Chemistry
Butanediol (B1596017) monoacrylate holds a distinct position within the broader family of acrylate (B77674) monomers due to its hybrid functionality. As an ester of acrylic acid, its vinyl group participates readily in free-radical polymerization, forming the backbone of polymer chains. jamorin.com Simultaneously, the terminal hydroxyl group provides a reactive site for subsequent chemical modifications, such as crosslinking or grafting, making it an interesting starting compound for complex polymer architectures. google.com
The significance of butanediol monoacrylate is underscored by the specific attributes it imparts to polymers. The four-carbon chain separating the acrylate and hydroxyl functionalities provides greater rotational freedom compared to shorter-chain counterparts like 2-hydroxyethyl acrylate (HEA). This increased flexibility is crucial for applications requiring enhanced durability and specific mechanical properties. kowachemical.com Moreover, the longer spacer makes the primary hydroxyl group more sterically accessible, which facilitates faster and more efficient reactions, for instance, with isocyanates in polyurethane systems. btc-europe.com
Research has shown that polymers incorporating 4-HBA can exhibit improved adhesion, scratch resistance, and weatherability. jamorin.combtc-europe.com Compared to other hydroxyalkyl acrylates, 4-HBA is noted for having lower volatility and toxicity, making it a more favorable alternative in various formulations, including UV-curable coatings. kowachemical.comooc.co.jp The presence of the hydroxyl group also contributes to an accelerated polymerization rate, a phenomenon attributed to hydrogen bonding which can reduce the rate of termination reactions. researchgate.net
| Property Comparison of Hydroxyalkyl Acrylates | |
| Characteristic | Advantage of 4-Hydroxybutyl Acrylate (4-HBA) |
| Chain Length | Longer alkyl chain improves flexibility and accessibility of the OH group. kowachemical.combtc-europe.com |
| Reactivity | Highly reactive OH group allows for faster curing times, particularly with isocyanates. btc-europe.comooc.co.jp |
| Volatility & Toxicity | Lower volatility and toxicity compared to shorter-chain hydroxyalkyl acrylates like HEA. kowachemical.com |
| Adhesion | The accessible hydroxyl group promotes strong adhesion to polar substrates. btc-europe.com |
Scope of Academic Inquiry and Research Trajectories Pertaining to Butanediol Monoacrylate
The unique characteristics of butanediol (B1596017) monoacrylate have made it a focal point for a wide range of academic research, extending from fundamental polymerization kinetics to the development of advanced functional materials.
Initial research often centered on its synthesis, typically via the esterification of acrylic acid with an excess of 1,4-butanediol (B3395766) using acid catalysts. alfa-chemistry.comresearchgate.net Kinetic studies have been performed to optimize this process, examining variables such as temperature and catalyst concentration to maximize the yield of the desired monoester while minimizing the formation of the diacrylate byproduct. researchgate.net
More recent academic inquiry has shifted towards its application in advanced polymer synthesis, particularly through controlled radical polymerization techniques. Scientists have extensively used Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization to synthesize well-defined polymers and block copolymers of 4-HBA. nih.govrsc.org These studies have demonstrated that poly(4-hydroxybutyl acrylate) (PHBA) exhibits stimulus-responsive behavior. For example, diblock copolymer nano-objects containing PHBA have been shown to be thermoresponsive, changing their morphology (from spheres to worms or vesicles) with temperature variations. nih.govrsc.org This "smart" behavior is driven by changes in the hydration of the PHBA block. rsc.org
The scope of research also includes the modification of natural polymers. In one study, 4-hydroxybutyl acrylate (B77674) was successfully grafted onto cellulose (B213188) via a Michael addition reaction. mdpi.com This process rendered the cellulose amorphous and soluble, allowing for the creation of flexible, bio-based thermoplastic films. mdpi.com
Furthermore, butanediol monoacrylate is a key monomer in the development of materials for biomedical applications. Its ability to increase the hydrophilicity of polymers makes it suitable for use in ophthalmic devices, including contact lenses. specialchem.compolysciences.com It has also been used as a component in membrane systems designed for the controlled transdermal release of drugs. sigmaaldrich.com
| Selected Research Findings on Butanediol Monoacrylate (4-HBA) | |
| Research Area | Key Findings |
| Controlled Polymerization | RAFT aqueous dispersion polymerization of 4-HBA produces charge-stabilized, stimulus-responsive latex particles and diblock copolymer nano-objects. nih.govacs.orgresearchgate.net |
| Thermoresponsive Materials | Diblock copolymers containing PHBA exhibit reversible, temperature-dependent morphological transitions in aqueous solutions. nih.govrsc.org |
| Biomaterial Synthesis | Used to create amorphous cellulose derivatives for thermoplastic film applications through Michael addition. mdpi.com |
| Biomedical Devices | Employed in polymers for contact lenses and membranes for transdermal drug delivery due to its hydrophilic properties. specialchem.compolysciences.comsigmaaldrich.com |
| Reaction Kinetics | Esterification of acrylic acid and 1,4-butanediol over an Amberlyst 15 catalyst has an activation energy of 58.3 kJ/mol for 4-HBA production. researchgate.net |
Evolution of Research Perspectives on Butanediol Acrylate Derivatives
Direct Esterification Methodologies for Monoacrylate Synthesis
The most conventional route to butanediol monoacrylate is the direct esterification of 1,4-butanediol with acrylic acid. tudelft.nlmanchester.ac.uk This reaction involves the formation of an ester bond and a molecule of water as a by-product. tudelft.nl A significant challenge in this synthesis is controlling the reaction to favor the formation of the monoacrylate, as a second esterification can occur to produce the undesired 1,4-butanediol diacrylate. tudelft.nltudelft.nl
The choice of catalyst is crucial for steering the direct esterification towards high monoacrylate selectivity. Both homogeneous and heterogeneous catalysts are employed.
Homogeneous Acid Catalysts : Strong protic acids, such as sulfuric acid, are traditionally used to catalyze the esterification. google.comresearchgate.net While effective in accelerating the reaction, they can be corrosive, difficult to separate from the product mixture, and may lead to side reactions, including the formation of tetrahydrofuran (B95107) from the cyclodehydration of 1,4-butanediol. tudelft.nlgoogle.com
Heterogeneous Solid Acid Catalysts : To overcome the drawbacks of liquid catalysts, solid acid catalysts have been investigated. Strongly acidic ion-exchange resins, like Amberlyst 15, have been shown to be effective for this reaction. tudelft.nlmanchester.ac.uk These catalysts offer significant advantages, including ease of separation, potential for regeneration and reuse, reduced corrosion issues, and a cleaner product profile. manchester.ac.uk Other solid systems, such as alumina (B75360) combined with methanesulfonic acid (Al₂O₃/MeSO₃H), have also been reported for the selective monoesterification of diols, yielding excellent results without the need for solvents. organic-chemistry.org
Other Catalytic Systems : For selective monoesterification of diols in general, various other catalytic systems have been developed, which could be applicable to butanediol monoacrylate synthesis. These include methods using dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) and resin-bound triphenylphosphine, which operate under mild conditions. researchgate.net
Table 1: Catalytic Systems for Direct Esterification of 1,4-Butanediol
| Catalyst Type | Specific Examples | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid | High reaction rates | Corrosive, difficult to separate, potential for side reactions (e.g., THF formation) tudelft.nlgoogle.com |
| Heterogeneous Solid Acid | Amberlyst 15 (Ion-Exchange Resin) | Easy separation and reuse, non-corrosive, cleaner process tudelft.nlmanchester.ac.uk | May have lower activity compared to homogeneous catalysts |
| Metal Oxides/Acids | Alumina (Al₂O₃) / Methanesulfonic Acid (MeSO₃H) | High yields, solvent-free conditions organic-chemistry.org | Specific to certain diol/acid combinations |
| Carbodiimide-based | DCC / DMAP | Mild reaction conditions researchgate.net | Stoichiometric use of reagents, complex workup |
The kinetics of the system are complex, involving a network of reversible reactions:
Monoesterification : Acrylic Acid + 1,4-Butanediol ⇌ Butanediol Monoacrylate + Water tudelft.nl
Diesterification : Butanediol Monoacrylate + Acrylic Acid ⇌ 1,4-Butanediol Diacrylate + Water tudelft.nl
The primary kinetic challenge is that the rate of the second reaction (diesterification) can be comparable to the first, leading to significant formation of the diacrylate by-product. To achieve high selectivity for the monoacrylate, a large molar excess of 1,4-butanediol is often used, which statistically favors the reaction of acrylic acid with the more abundant diol rather than with the newly formed monoacrylate. google.com Kinetic models, such as those described by Yang et al. (2008a) for the Amberlyst 15 catalyzed system, are essential for understanding the reaction network and optimizing process conditions. tudelft.nl
Several strategies have been developed to optimize the synthesis process, focusing on maximizing the yield and purity of butanediol monoacrylate.
Reactant Stoichiometry : As mentioned, using a large excess of 1,4-butanediol is a key strategy to suppress the formation of the diacrylate. google.com
Integrated Separation and Reaction : A patented process describes an efficient method where the esterification is performed, and the resulting aqueous solution containing unreacted 1,4-butanediol is treated with a strong acid catalyst to convert the diol into tetrahydrofuran (THF). google.comgoogle.com Since THF is more volatile, it can be easily separated from the aqueous solution and the desired monoacrylate product. google.com This integrated approach can achieve acrylic acid conversions of ≥95 mol% and 1,4-butanediol conversions of ≥99 mol%, yielding a final product with a purity of up to 99% by weight. google.comgoogle.com
Process Modeling and Design : Studies have focused on designing and controlling novel reaction-separation-recycle processes. tudelft.nlmanchester.ac.uk These models consider the entire process, including fixed-bed tubular reactors and distillation-based separation sequences. A key challenge is the difficult separation of the ternary mixture of butanediol, butanediol monoacrylate, and butanediol diacrylate, for which techniques like pressure-swing distillation have been proposed. tudelft.nl
Table 2: Optimized Process Parameters and Results for Butanediol Monoacrylate Synthesis
| Optimization Strategy | Key Parameters | Reported Outcome | Reference |
|---|---|---|---|
| Excess Diol & Azeotropic Distillation | Large molar excess of 1,4-butanediol; removal of water by-product. | High yields of monoester are achievable, minimizes diester formation. | google.com |
| Integrated THF Conversion | Conversion of unreacted 1,4-butanediol to THF using an acid catalyst; residence time of 15-25 min; temp. of 140-200°C. | Acrylic acid conversion ≥95%; 1,4-butanediol conversion ≥99%; product purity ≥99 wt%. | google.comgoogle.com |
| Solid Catalyst Process Design | Use of Amberlyst 15 in fixed-bed reactors; integrated reaction-separation-recycle loops. | Avoids issues with liquid catalysts; capital and energy-intensive but economically favorable designs proposed. | tudelft.nlmanchester.ac.uk |
Alternative Synthetic Approaches for Butanediol Monoacrylate
Besides direct esterification, other synthetic routes are available, each with distinct advantages and catalytic requirements.
Transesterification is a prominent alternative for producing butanediol monoacrylate. tudelft.nlmanchester.ac.uk This process typically involves the reaction of an alkyl acrylate, most commonly methyl acrylate or ethyl acrylate, with 1,4-butanediol. tudelft.nlgoogle.com Instead of water, a low-boiling alcohol (e.g., methanol) is formed as a by-product, which is removed to drive the reaction to completion. tudelft.nltudelft.nl
The catalysts for transesterification are different from those used in direct esterification. Organotin compounds, such as dibutyltin (B87310) oxide, are frequently cited as effective catalysts for this transformation. tudelft.nlchemicalbook.comgoogle.com Zirconium and zinc-based catalysts have also been explored. For instance, zirconium acetylacetonate (B107027) has been shown to produce high yields in the synthesis of butanediol dimethacrylates and is relevant for acrylate synthesis. google.com More recently, a continuous flow process using a zinc-immobilized catalyst has been developed for the transesterification of methyl acrylate with 1,4-butanediol, offering a sustainable method that preferentially generates the monoester. researchgate.net
Table 3: Comparison of Direct Esterification and Transesterification Routes
| Feature | Direct Esterification | Transesterification |
|---|---|---|
| Reactants | Acrylic Acid + 1,4-Butanediol | Alkyl Acrylate (e.g., Methyl Acrylate) + 1,4-Butanediol |
| By-product | Water | Alcohol (e.g., Methanol) |
| Typical Catalysts | Strong acids (H₂SO₄), Solid acids (Amberlyst 15) tudelft.nlgoogle.com | Organotin compounds (Dibutyltin oxide), Zirconium compounds, Immobilized Zn catalysts tudelft.nlgoogle.comresearchgate.net |
| Key Challenge | Removing water, preventing side reactions (ether formation) google.com | Catalyst separation and potential toxicity (tin), achieving high selectivity |
While direct esterification and transesterification are the primary methods for synthesizing butanediol monoacrylate from 1,4-butanediol, other advanced strategies focus on the controlled functionalization of related molecules. The aza-Michael addition is a powerful "click" reaction that can be used to create functionalized acrylate monomers. researchgate.netacs.org
In this context, the reaction typically starts not with 1,4-butanediol, but with its derivative, 1,4-butanediol diacrylate (BDDA) . Nucleophiles, such as primary or secondary amines, can be added across one of the acrylate double bonds of BDDA. researchgate.nettaylorandfrancis.com This reaction is highly efficient and regioselective. For example, the reaction of an amine with an excess of BDDA can yield a mono-adduct, which is a functionalized monomer containing a remaining acrylate group available for polymerization. researchgate.nettaylorandfrancis.com
This approach is not a synthesis of butanediol monoacrylate itself, but rather a method for creating more complex, functional monomers from a diacrylate precursor. The reaction is synthetically valuable for creating materials with specific properties, such as nucleobase-containing polymers that mimic DNA by reacting nucleobases like adenine (B156593) or thymine (B56734) with BDDA. researchgate.nettaylorandfrancis.com The efficiency of the Michael addition can be enhanced by using activated acrylates, such as those containing a trifluoromethyl (CF₃) group, which significantly accelerates the reaction. rsc.org
Green Chemistry Principles in Butanediol Monoacrylate Synthesis
The synthesis of butanediol monoacrylate is increasingly being guided by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key advancements in this area include the shift toward renewable feedstocks and the development of more sustainable and efficient catalytic and processing technologies. slideshare.netresearchgate.net This approach aims to lessen the environmental impact associated with traditional chemical manufacturing, which often relies on non-renewable fossil resources and can generate significant waste. fau.euresearchgate.net
Utilization of Bio-based Butanediol Precursors
A cornerstone of greening the butanediol monoacrylate synthesis pathway is the substitution of petroleum-derived butanediol with bio-based alternatives. slideshare.net Both 1,4-butanediol (1,4-BDO) and 2,3-butanediol (B46004) (2,3-BDO) have been identified as key platform chemicals that can be produced from renewable biomass sources. kit.eduieabioenergy.comrsc.org The primary method for producing bio-based butanediol is through the fermentation of sugars derived from sources like corn, sugarcane, or lignocellulosic biomass. slideshare.netresearchgate.net Companies have successfully commercialized processes using genetically engineered microorganisms to convert these sugars directly into 1,4-BDO with high purity. researchgate.netgoogle.com
Another significant advancement is the production of 2,3-BDO from the fermentative valorization of agri-food by-products, such as whey from the dairy industry. frontiersin.org Research has demonstrated the feasibility of using bacterial strains like Lactococcus lactis to produce high-purity 2,3-BDO from whey, offering a method to transform a potential waste stream into a valuable chemical building block. frontiersin.org Similarly, bio-based succinic acid, produced via fermentation, can be catalytically hydrogenated to yield 1,4-BDO. researchgate.netresearchgate.net
This bio-based butanediol serves as a direct, renewable replacement for its petrochemical counterpart in the synthesis of butanediol monoacrylate, typically through esterification with acrylic acid or transesterification with an alkyl acrylate. google.comtudelft.nl The use of these bio-precursors significantly enhances the sustainable profile of the resulting monomer by incorporating renewable carbon into its structure. kit.eduarkema.com
Bio-based Butanediol Precursors and Production Methods
| Butanediol Isomer | Renewable Feedstock | Production Method | Key Organism/Catalyst | Reference |
|---|---|---|---|---|
| 1,4-Butanediol (1,4-BDO) | Sugars (e.g., from corn, sugarcane) | Direct Fermentation | Engineered Microorganisms (e.g., E. coli) | researchgate.net |
| 1,4-Butanediol (1,4-BDO) | Bio-succinic acid | Catalytic Hydrogenation | Metal catalysts | researchgate.netresearchgate.net |
| 2,3-Butanediol (2,3-BDO) | Whey (lactose) | Fermentation | Lactococcus lactis | frontiersin.org |
| 1,4-Butanediol (1,4-BDO) | Furfural (from biomass) | Catalytic conversion | Various metal catalysts | rsc.orgacs.org |
Development of Sustainable Catalytic Systems and Solvent-Free Processes
Parallel to the development of bio-based feedstocks, significant research has focused on creating more sustainable catalytic systems and reaction conditions for the synthesis of butanediol monoacrylate. These innovations aim to improve efficiency, reduce energy consumption, and minimize waste.
Enzymatic Catalysis: A leading green alternative to traditional acid catalysis is the use of enzymes, particularly lipases. researchgate.netnih.gov Lipase B from Candida antarctica (CALB), often immobilized on a resin support like Novozym 435, has proven to be a highly efficient and selective catalyst for esterification and transesterification reactions. nih.govresearchgate.netmdpi.com Enzymatic catalysis offers several advantages:
High Selectivity: Lipases can selectively catalyze the reaction at one of the diol's hydroxyl groups, leading to a higher yield of the desired monoacrylate and reducing the formation of the diacrylate by-product. conicet.gov.ar
Mild Reaction Conditions: These reactions can be carried out at lower temperatures (typically 40-70°C) compared to conventional methods, which reduces energy consumption. sci-hub.boxacs.org
Reduced Waste: The high selectivity and efficiency of enzymes minimize side reactions and simplify purification processes. mdpi.com
Solvent-Free Processes: A major focus of green chemistry is the elimination of volatile organic solvents, which are often toxic and difficult to recycle. nih.gov The synthesis of butanediol monoacrylate and related esters has been successfully demonstrated under solvent-free conditions. tandfonline.comresearchgate.net This is often achieved in conjunction with enzymatic catalysis, where the liquid reactants themselves serve as the reaction medium. nih.govsci-hub.box Solvent-free systems offer benefits such as higher reactant concentration, increased reaction rates, simplified product purification, and a significant reduction in process waste and environmental impact. nih.govunibo.it
Sustainable Heterogeneous Catalysis: Beyond enzymes, research is also exploring solid heterogeneous catalysts as a recyclable and more environmentally benign alternative to homogeneous acid catalysts like sulfuric acid. tudelft.nl Strongly acidic ion-exchange resins, such as Amberlyst 15, have been used to catalyze the direct esterification of acrylic acid with butanediol, avoiding the corrosion and catalyst removal issues associated with liquid acids. tudelft.nltudelft.nl Furthermore, novel systems involving immobilized metal complexes, such as zinc complexes anchored on solid supports, have been developed for the continuous flow transesterification of acrylates with diols, demonstrating stable catalytic activity and enabling more efficient, continuous production processes. acs.org
Comparison of Catalytic Systems for Butanediol Acrylate Synthesis
| Catalytic System | Typical Catalyst | Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Homogeneous Acid Catalysis | Sulfuric Acid, p-Toluenesulfonic acid | High Temperature (70-140°C) | Low catalyst cost | tandfonline.comgoogle.com |
| Enzymatic Catalysis | Immobilized Lipase (e.g., Novozym 435) | Mild Temperature (40-70°C), Often Solvent-Free | High selectivity, reusability, low energy use, green process | nih.govnih.govsci-hub.box |
| Heterogeneous Acid Catalysis | Acidic Ion-Exchange Resins (e.g., Amberlyst 15) | Moderate to High Temperature | Catalyst is easily separated and reused, non-corrosive | tudelft.nltudelft.nl |
| Heterogeneous Metal Catalysis | Immobilized Zn or Sn complexes | Moderate Temperature | Suitable for continuous flow processes, stable | acs.orggoogle.com |
Radical Polymerization Mechanisms and Kinetics
Free-radical polymerization is the most common method for polymerizing acrylic esters like butanediol monoacrylate. pageplace.de The process involves the initiation, propagation, and termination of polymer chains, with kinetics that are well-established for acrylate monomers. pageplace.dedokumen.pub
The initiation of free-radical polymerization involves the generation of free radicals, which then react with monomer molecules. pageplace.de The choice of initiator significantly impacts the polymerization rate and the final polymer properties.
Thermal Initiators : The most prevalent method uses initiators that decompose upon heating to generate radicals. pageplace.de Common classes include azo compounds and organic peroxides. pageplace.degoogle.com The decomposition is a first-order reaction, and its rate is dependent on the specific initiator and the temperature. pageplace.dedokumen.pub This allows for control over the initiation rate by adjusting the temperature. pageplace.de
Redox Initiation Systems : These systems can initiate polymerization at lower temperatures than thermal initiators. They consist of an oxidizing agent and a reducing agent, which generate radicals through a redox reaction.
The concentration and type of initiator directly influence the polymerization characteristics. A higher initiator concentration generally leads to a higher polymerization rate and lower average molecular weight, as more polymer chains are initiated simultaneously.
Table 1: Common Initiator Types for Radical Polymerization
| Initiator Class | Examples | Initiation Method |
|---|---|---|
| Azo Compounds | Azoisobutyronitrile (AIBN) | Thermal Decomposition |
| Organic Peroxides | Dibenzoyl Peroxide, tert-Butyl Hydroperoxide | Thermal Decomposition |
This table is generated based on information from the text and provides examples of initiator classes.
Once initiated, the polymer chain grows in the propagation step. A radical at the end of a growing chain adds a monomer molecule, transferring the radical to the newly added unit. pageplace.de This process repeats rapidly, with individual polymer molecules forming in fractions of a second. pageplace.de
The rate of propagation (vP) is proportional to both the concentration of the monomer ([M]) and the concentration of the growing radical chains ([R•]). The propagation rate constant (kP) is a key kinetic parameter. Esters of acrylic acid generally polymerize much faster than corresponding methacrylic acid esters. pageplace.de
Termination of the growing polymer chains occurs when two free radicals react with each other. pageplace.de There are two primary mechanisms for termination:
Recombination (or Combination) : Two growing chains join together to form a single, longer polymer chain. pageplace.de
Disproportionation : A hydrogen atom is transferred from one radical chain to another. This results in two polymer chains: one with a saturated end and another with a terminal double bond. pageplace.de
The termination rate (v_ct_) is proportional to the square of the radical concentration. pageplace.dedokumen.pub At equilibrium, the rate of initiation equals the rate of termination, leading to a steady-state concentration of radicals. pageplace.dedokumen.pub
Chain Transfer to a Transfer Agent : Specific compounds, known as chain transfer agents or regulators, are intentionally added to the polymerization system. pageplace.de Mercaptans are a common example. pageplace.de These agents readily donate a hydrogen atom to the growing polymer radical, terminating the chain. The resulting radical from the transfer agent then initiates a new polymer chain. This leads to a controlled reduction in the polymer's molecular weight. dokumen.pub
Chain Transfer to Solvent : The solvent used in solution polymerization can also act as a chain transfer agent. pageplace.de An increase in the solvent concentration can lead to a continuous decrease in the molecular mass of the resulting acrylic resin. pageplace.de
Chain Transfer to Monomer or Polymer : Chain transfer can also occur to a monomer molecule or to another polymer chain, though this is often less significant than transfer to a dedicated agent or solvent.
By carefully selecting the type and concentration of a chain transfer agent, the molecular weight of poly(butanediol monoacrylate) can be precisely tailored for specific applications. dokumen.pubepo.org
Photopolymerization and UV-Curing Dynamics
Butanediol monoacrylate is frequently used in formulations that are cured using ultraviolet (UV) light, a process known as photopolymerization. researchgate.netethernet.edu.etresearchgate.net This technology allows for rapid, solvent-free curing of coatings, inks, and adhesives. pageplace.dedokumen.pub
Photopolymerization relies on photoinitiators, molecules that absorb UV light and generate reactive species, typically free radicals, to initiate polymerization. google.comresearchgate.netfood.gov.uk The efficiency of the entire curing process is critically dependent on the photoinitiator system. google.comgoogleapis.com
Types of Photoinitiators :
Type I (Cleavage) : These photoinitiators undergo unimolecular bond cleavage upon irradiation to form free radicals. An example used in systems with acrylate monomers is 2,4,6-trimethylbenzoyldiphenylphosphine oxide (Lucirin TPO). researchgate.netresearchgate.net
Type II (Hydrogen Abstraction) : These systems consist of a photoinitiator (e.g., a benzophenone) and a co-initiator or synergist (e.g., an amine). The excited photoinitiator abstracts a hydrogen atom from the co-initiator, which then forms the initiating radical.
The choice of photoinitiator is crucial for matching the absorbance spectrum of the initiator with the emission spectrum of the UV lamp, ensuring efficient light absorption. google.com The compatibility of the photoinitiator with the monomer blend and its influence on the final product's properties, such as yellowing, are also important considerations. google.com In some advanced systems, polymeric or polymer-based photoinitiators are used to reduce the migration of small molecule fragments after curing. food.gov.uk
Table 2: Example of a Photoinitiator System for UV Curing
| Component | Chemical Name | Function |
|---|---|---|
| Monomer | Butanediol Monoacrylate (BDMA) | Polymerizable component |
| Crosslinking Agent | Trimethylolpropane Triacrylate (TMPTA) | Enhances network formation |
This table is based on research findings describing the formulation of UV-curable films. researchgate.netresearchgate.net
Upon exposure to UV radiation, the photoinitiator generates a high concentration of free radicals, leading to a very rapid polymerization process. pageplace.de When multifunctional monomers or oligomers are present in the formulation alongside monofunctional monomers like butanediol monoacrylate, a highly crosslinked, three-dimensional polymer network is formed. pageplace.deresearchgate.net
The kinetics of network formation are complex and influenced by several factors:
Light Intensity : Higher light intensity generally increases the rate of initiation and polymerization.
Photoinitiator Concentration : The concentration affects the rate of radical generation and the depth of cure.
Monomer Reactivity : The inherent reactivity of the acrylate monomers influences the speed of propagation.
Oxygen Inhibition : Oxygen can scavenge free radicals, leading to an inhibition period at the surface of the curing film. This effect can be mitigated by using higher photoinitiator concentrations, specific additives, or an inert atmosphere. google.com
The rapid transformation from a liquid monomer mixture to a solid, crosslinked network is a hallmark of UV curing, providing a durable material in a matter of seconds. pageplace.de
Controlled/Living Radical Polymerization Strategies with Butanediol Monoacrylate (e.g., RAFT, ATRP)
Controlled/living radical polymerization (CRP) methods are powerful tools for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions, and defined end-group functionalities. sigmaaldrich.com For butanediol monoacrylate, both Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) have been shown to be effective strategies.
RAFT polymerization, in particular, has been extensively utilized for HBA, often in aqueous media through a technique known as Polymerization-Induced Self-Assembly (PISA). nih.gov In a typical PISA formulation, a soluble polymer block is chain-extended with HBA. As the poly(4-hydroxybutyl acrylate) (PHBA) block grows, it becomes insoluble, leading to the in situ formation of nanoparticles with various morphologies. nih.govacs.org This process is a testament to the "living" nature of the polymerization, where the polymer chains continue to grow upon the addition of more monomer.
Atom Transfer Radical Polymerization (ATRP) has also been employed to create advanced polymer architectures from HBA. For example, star-shaped polymers of poly(4-hydroxybutyl acrylate) have been synthesized using multi-functional initiators in an ATRP process, highlighting the versatility of this method for creating complex, non-linear structures. researchgate.net
Attainment of Controlled Polymer Architecture and Topology
The use of CRP techniques with butanediol monoacrylate enables the creation of a wide array of polymer architectures and topologies, moving far beyond simple linear homopolymers.
Block Copolymers and Self-Assembled Morphologies (RAFT-PISA): A significant achievement in the controlled polymerization of HBA is the synthesis of amphiphilic diblock copolymers. rsc.org In these systems, a hydrophilic block, such as poly(glycerol monomethacrylate) (PGMA), poly(2-hydroxyethyl acrylate) (PHEA), or poly(N-(2-acryloyloxyethyl)pyrrolidone) (PNAEP), is first synthesized and then used as a macro-chain transfer agent for the RAFT polymerization of HBA. nih.govacs.orgrsc.org
The resulting diblock copolymers self-assemble into various topologies depending on the relative block lengths. By systematically varying the degree of polymerization (DP) of the PHBA block, it is possible to target specific morphologies like spheres, worms (or filaments), and vesicles. nih.govacs.org This control is a direct consequence of the living nature of the RAFT process. For instance, in the synthesis of PGMA-PHBA diblock copolymers, short PHBA blocks lead to spherical micelles, intermediate lengths produce worm-like structures, and longer blocks result in vesicles. nih.gov These nano-objects can also exhibit shape-shifting behavior in response to external stimuli like temperature. nih.govacs.org
The table below summarizes the synthesis of various diblock copolymers using HBA and the resulting self-assembled topologies.
Table 1: Examples of Diblock Copolymer Architectures and Topologies via RAFT Polymerization of HBA
| Stabilizer Block (Hydrophilic) | Core-Forming Block (Hydrophobic) | Resulting Topologies | Reference |
|---|---|---|---|
| Poly(glycerol monomethacrylate) (PGMA) | Poly(4-hydroxybutyl acrylate) (PHBA) | Spheres, Worms, Vesicles | nih.gov |
| Poly(N-(2-acryloyloxyethyl)pyrrolidone) (PNAEP) | Poly(4-hydroxybutyl acrylate) (PHBA) | Spheres, Worms, Vesicles | acs.org |
| Poly(2-hydroxyethyl acrylate) (PHEA) | Poly(4-hydroxybutyl acrylate) (PHBA) | Spheres, Worms, Vesicles | rsc.orgrsc.org |
Non-linear Architectures (ATRP): ATRP has been successfully used to create more complex, non-linear architectures such as star polymers. In this "core-first" approach, a multi-functional initiator is used to simultaneously grow multiple poly(4-hydroxybutyl acrylate) arms, resulting in a star-shaped macromolecule. researchgate.net The terminal bromide groups on these arms can then be used for further reactions, such as cross-linking to form gels. researchgate.net
Impact on Molecular Weight Distribution and End-Group Functionality
A key advantage of employing controlled polymerization techniques is the ability to produce polymers with low dispersity (often denoted as Đ or Mw/Mn) and to control the chemical nature of the chain ends.
Molecular Weight and Dispersity: In the RAFT polymerization of HBA, researchers have demonstrated a linear increase in the number-average molecular weight (Mn) with monomer conversion, which is a hallmark of a controlled process. nih.govacs.orgwhiterose.ac.uk This indicates that the number of propagating chains remains relatively constant throughout the polymerization.
The dispersity of the resulting polymers is typically low (Đ < 1.5), signifying that the polymer chains are of similar length. acs.orgacs.org However, it is noted that for acrylic monomers like HBA, side reactions such as chain transfer to the polymer can occur, particularly when targeting high degrees of polymerization. This can lead to a broadening of the molecular weight distribution and the appearance of a high molecular weight shoulder in the gel permeation chromatography (GPC) trace. acs.orgwhiterose.ac.ukacs.org Despite this, reasonably good control is achievable under optimized conditions. acs.org
The following table presents representative data from a RAFT aqueous dispersion polymerization study of HBA, showing the evolution of molecular weight and dispersity.
Table 2: Evolution of Molecular Weight (Mn) and Dispersity (Đ) during RAFT Polymerization of HBA
| Target PHBA DP | HBA Conversion (%) | Mn ( g/mol ) (Experimental) | Mn ( g/mol ) (Theoretical) | Dispersity (Đ) | Reference |
|---|---|---|---|---|---|
| 650 | 28 | 39,100 | 26,000 | 1.23 | nih.govacs.org |
| 650 | 48 | 57,100 | 44,800 | 1.28 | nih.govacs.org |
| 650 | 65 | 70,500 | 60,000 | 1.41 | nih.govacs.org |
| 650 | 83 | 82,100 | 76,000 | 1.49 | nih.govacs.org |
Data derived from the RAFT aqueous dispersion polymerization of HBA using a PGMA100 macro-CTA. Molecular weights were determined by DMF GPC against poly(methyl methacrylate) standards. nih.govacs.org
End-Group Functionality: The RAFT mechanism inherently installs a thiocarbonylthio group at the terminus of each polymer chain. This end-group can be preserved post-polymerization, rendering the polymer a dormant species that can be reactivated for further chain extension to create block copolymers. whiterose.ac.uk
Furthermore, the choice of RAFT agent can be used to introduce specific chemical functionalities at the beginning of the polymer chain. For example, using a RAFT agent bearing a carboxylic acid group results in a polymer with a terminal carboxyl group. rsc.orgacs.orglincoln.ac.uk This functionality can impart pH-responsiveness to the resulting polymer nanoparticles and provides a chemical handle for subsequent bioconjugation or other modification reactions. rsc.org Similarly, ATRP affords polymers with a terminal halogen (typically bromine or chlorine) that is highly efficient for post-polymerization modification through various chemical transformations, including "click" chemistry. researchgate.net
Copolymerization Research of Butanediol Monoacrylate
Binary Copolymerization Systems Involving Butanediol (B1596017) Monoacrylate
The study of binary copolymerization provides fundamental insights into the reactivity of monomers and the resulting polymer microstructure. For butanediol monoacrylate, understanding its behavior when polymerized with a second monomer is crucial for predicting and controlling the final properties of the copolymer. Butanediol monoacrylate is known to form copolymers with a wide range of other monomers, including acrylic acid and its salts, amides and esters, as well as methacrylates, acrylonitrile, maleic acid esters, vinyl acetate (B1210297), vinyl chloride, vinylidene chloride, styrene (B11656), and butadiene specialchem.com.
Determination of Reactivity Ratios and Monomer Sequence Distribution
The reactivity ratios of comonomers are critical parameters that dictate the composition and sequence distribution of the resulting copolymer. These ratios, denoted as r1 and r2, quantify the relative preference of a growing polymer chain ending in one monomer to add the same monomer versus the other comonomer.
While specific reactivity ratios for binary systems involving butanediol monoacrylate are not extensively documented in readily available literature, the principles of copolymerization kinetics provide a framework for understanding its expected behavior. For instance, in a binary system of butanediol monoacrylate (M1) and a comonomer (M2), the reactivity ratios would be defined as:
r1 = k11 / k12 : The ratio of the rate constant for the addition of M1 to a growing chain ending in M1 (k11) to the rate constant for the addition of M2 to a growing chain ending in M1 (k12).
r2 = k22 / k21 : The ratio of the rate constant for the addition of M2 to a growing chain ending in M2 (k22) to the rate constant for the addition of M1 to a growing chain ending in M2 (k21).
The product of these reactivity ratios (r1 * r2) provides insight into the monomer sequence distribution. An r1 * r2 value close to 1 suggests a random copolymer, a value close to 0 indicates a tendency towards alternating copolymerization, and a value greater than 1 suggests a blocky structure.
To illustrate the concept with a related system, the reactivity ratios for the copolymerization of n-butyl acrylate (B77674) (a similar acrylate monomer) with methyl methacrylate (B99206) have been determined in both conventional and atom transfer radical copolymerization (ATRP), showing good agreement between the two methods uni-bayreuth.deuni-bayreuth.de. This indicates that the propagation mechanism is similar in both controlled and conventional radical polymerizations for this pair. Such studies on analogous monomers can provide a basis for estimating the potential behavior of butanediol monoacrylate in similar systems.
A hypothetical data table for a binary copolymerization system of Butanediol Monoacrylate (M1) with a generic comonomer (M2) is presented below to illustrate how such data would be structured.
| Monomer Feed Mole Fraction (f1) | Copolymer Mole Fraction (F1) |
| 0.1 | 0.15 |
| 0.3 | 0.38 |
| 0.5 | 0.55 |
| 0.7 | 0.72 |
| 0.9 | 0.91 |
Note: This table is illustrative and not based on experimental data for butanediol monoacrylate.
From such experimental data, various methods like the Fineman-Ross, Kelen-Tüdős, or non-linear optimization techniques can be employed to calculate the reactivity ratios, which in turn allows for the prediction of the monomer sequence distribution within the copolymer chain.
Influence of Comonomer Structure on Polymerization Behavior and Resulting Polymer Properties
The chemical structure of the comonomer has a profound impact on the polymerization kinetics and the final properties of the butanediol monoacrylate copolymer. The polarity, steric hindrance, and functionality of the comonomer influence the reactivity ratios and, consequently, the copolymer's microstructure.
For example, copolymerizing butanediol monoacrylate with a hydrophilic comonomer, such as acrylic acid, would be expected to yield a copolymer with enhanced water-solubility and adhesion to polar substrates. Conversely, copolymerization with a hydrophobic comonomer like styrene would result in a more hydrophobic material.
The properties of the resulting polymer, such as its glass transition temperature (Tg), mechanical strength, and chemical resistance, are a direct consequence of the type and proportion of the comonomers incorporated into the polymer backbone. The presence of the hydroxyl group in butanediol monoacrylate provides a site for post-polymerization modification and can contribute to improved adhesion and hydrophilicity.
The table below outlines the expected influence of different classes of comonomers on the properties of butanediol monoacrylate copolymers.
| Comonomer Class | Expected Influence on Copolymer Properties |
| Methacrylates | Increased rigidity and glass transition temperature. |
| Acrylates | Enhanced flexibility and lower glass transition temperature. |
| Styrenics | Improved thermal stability and hardness. |
| Vinyl Esters | Potential for hydrolysis, affecting long-term stability. |
Terpolymerization and Multicomponent Systems Utilizing Butanediol Monoacrylate
Terpolymerization, the polymerization of three distinct monomers, offers a greater degree of freedom in tailoring polymer properties compared to binary copolymerization. The inclusion of butanediol monoacrylate as one of the monomers in a terpolymer system can introduce specific functionalities and property enhancements.
While specific research on the terpolymerization of butanediol monoacrylate is limited, a study on the bulk free radical terpolymerization of butyl acrylate, 2-methylene-1,3-dioxepane (B1205776), and vinyl acetate provides insights into the complexities of such systems. In this study, 1,4-butanediol (B3395766) is mentioned as a bio-sourced raw material for 2-methylene-1,3-dioxepane mdpi.com. The determination of ternary reactivity ratios in this system highlights the significant differences that can exist compared to binary reactivity ratios, emphasizing the need for specific experimental analysis of multicomponent systems mdpi.com.
The Alfrey-Goldfinger model is often used to predict the composition of terpolymers based on the reactivity ratios of the three monomer pairs. The incorporation of butanediol monoacrylate into a terpolymer could be used to impart a balance of properties such as adhesion, flexibility, and chemical resistance.
Graft Copolymerization and Surface Modification Strategies with Butanediol Monoacrylate Derivatives
Graft copolymerization is a powerful technique to synthesize branched copolymers, where side chains of one polymer are attached to a main polymer backbone of a different composition. This method can be used to combine the properties of two dissimilar polymers. Butanediol monoacrylate can be utilized in graft copolymerization in several ways:
"Grafting through" : A macromonomer with a polymerizable end group, such as a derivative of butanediol monoacrylate, can be copolymerized with other monomers to form a backbone with grafted chains.
"Grafting from" : A polymer backbone can be functionalized with initiating sites, from which butanediol monoacrylate can be polymerized to form the grafted chains.
"Grafting to" : A polymer with reactive functional groups can be reacted with pre-formed polymer chains containing butanediol monoacrylate units.
The hydroxyl group of butanediol monoacrylate provides a convenient handle for creating derivatives suitable for these grafting strategies. For instance, it can be reacted to introduce an initiating group for controlled radical polymerization, enabling the synthesis of well-defined graft copolymers.
Surface modification strategies can also employ butanediol monoacrylate derivatives to alter the surface properties of materials. For example, grafting polymers containing butanediol monoacrylate onto a substrate can enhance its hydrophilicity, biocompatibility, or adhesion. The reactive nature of the acrylate group and the presence of the hydroxyl group make it a versatile molecule for such applications.
While specific examples of graft copolymerization and surface modification using butanediol monoacrylate are not extensively detailed in the reviewed literature, the general principles of these techniques are well-established and can be applied to this monomer.
Polymer Network Formation and Crosslinking Science Derived from Butanediol Monoacrylate
Interpenetrating Polymer Networks (IPNs) Incorporating Butanediol (B1596017) Monoacrylate Derivatives
Interpenetrating Polymer Networks (IPNs) are a class of polymer blends where two or more distinct polymer networks are physically entangled with each other on a molecular level, with minimal covalent bonding between them. polymerphysics.net This unique architecture allows for the combination of properties from chemically dissimilar polymers, often resulting in synergistic effects and materials with enhanced performance characteristics. nih.gov
IPNs can be synthesized sequentially, where one network is formed and then swollen with the monomers of the second network for subsequent polymerization, or simultaneously, where both networks are formed at the same time via orthogonal reaction pathways. nih.gov
Derivatives of butanediol monoacrylate are excellent candidates for inclusion in IPN structures. For instance, a first network can be formed using a diacrylate derivative like 1,4-butanediol (B3395766) diacrylate (BDDA). researchgate.net This initial network can then be swollen with a different monomer system, which is subsequently polymerized and crosslinked to form the second, interpenetrating network. The hydroxyl group of butanediol monoacrylate itself can be used as a reactive site to form the first network, which can then be interpenetrated by another polymer system, such as a polyurethane or an epoxy resin. iupac.org The resulting IPNs can exhibit a combination of properties, such as the flexibility and toughness of an acrylate (B77674) network with the rigidity and thermal stability of the second polymer. The degree of phase separation between the two networks is a critical parameter that influences the final properties and can be controlled by the kinetics of the polymerization reactions. nih.gov
Synthesis of Stimuli-Responsive Network Materials
Stimuli-responsive polymers, often called "smart" materials, are designed to undergo significant changes in their physical or chemical properties in response to small changes in their external environment. researchgate.net These triggers can be physical (temperature, light), chemical (pH, ionic strength), or biological (enzymes). nih.govoaepublish.com This responsiveness makes them highly valuable for applications in drug delivery, sensors, and actuators. escholarship.orgmdpi.com
Butanediol monoacrylate and its derivatives can be incorporated into stimuli-responsive networks. The hydroxyl group of HBA provides a convenient handle for further chemical modification, allowing for the attachment of stimuli-responsive moieties. More directly, related diacrylates can be used to synthesize responsive materials. For example, poly(β-amino esters) (PBAEs), which are known for their pH-responsiveness, can be synthesized through the reaction of diacrylates like 1,4-butanediol diacrylate (1,4-BDDA) with diamines. mdpi.com The tertiary amines in the PBAE backbone become protonated at low pH, leading to electrostatic repulsion and subsequent swelling of the polymer network. mdpi.com This swelling behavior can be controlled by adjusting the concentration of amino groups and the crosslink density of the network. mdpi.com
The synthesis of such materials often involves copolymerization, where a monomer like butanediol monoacrylate is polymerized along with a functional monomer that imparts the desired responsiveness. dcu.ie For example, copolymerizing with acidic or basic monomers can create pH-responsive hydrogels, while copolymerizing with monomers like N-isopropylacrylamide can yield thermo-responsive materials. dcu.ienih.gov
Table 2: Examples of Stimuli-Responsive Polymer Systems
| Stimulus | Responsive Functional Group/Polymer Type | Mechanism of Response | Potential Application |
|---|---|---|---|
| pH | Poly(β-amino esters), polymers with carboxyl or amino groups mdpi.com | Protonation or deprotonation of functional groups leads to changes in electrostatic interactions and swelling. mdpi.comdcu.ie | Drug Delivery, Sensors |
| Temperature | Poly(N-isopropylacrylamide) (PNIPAAm) copolymers | Undergoes a reversible phase transition (LCST), changing from hydrophilic to hydrophobic upon heating. mdpi.com | Actuators, Tissue Engineering |
| Light | Polymers containing photochromic groups (e.g., spiropyran) dcu.ie | Light induces reversible isomerization or cleavage of photosensitive groups, altering polarity and conformation. mdpi.com | Optical Switches, Controlled Release |
| Redox | Polymers with disulfide bonds concordia.ca | Cleavage of disulfide bonds in a reducing environment (e.g., intracellular) leads to network degradation. concordia.ca | Intracellular Drug Delivery |
Advanced Polymeric Materials Derived from Butanediol Monoacrylate
Hydrogel Systems for Specialized Applications
Hydrogels formulated from butanediol (B1596017) monoacrylate (BDMA), also known as 4-hydroxybutyl acrylate (B77674) (4-HBA), and its derivatives are gaining attention for specialized applications due to their unique combination of properties. The presence of both a polymerizable acrylate group and a reactive hydroxyl group allows for the formation of versatile polymer networks. The hydroxyl group enhances hydrophilicity, which is essential for hydrogel formation, while the acrylate group provides a reactive site for polymerization and cross-linking.
Design Principles for Enhanced Mechanical Properties
The mechanical performance of a hydrogel is critical for its intended application and is highly dependent on its molecular architecture. For hydrogels derived from butanediol monoacrylate, several design principles can be employed to enhance their mechanical properties. The mechanical behavior is fundamentally governed by the monomer composition, the type and density of cross-links, and the polymerization conditions.
Key strategies to improve mechanical strength include:
Increasing Cross-linking Density: The mechanical integrity of hydrogels relies on the interconnectedness of the polymer chains. A higher concentration of a cross-linking agent, such as the related difunctional monomer 1,4-butanediol (B3395766) diacrylate (BDDA), leads to a more tightly linked network. sigmaaldrich.com This reduces the mobility of the polymer chains, thereby increasing the hydrogel's stiffness and resistance to deformation. However, an excessively high cross-linking density can lead to brittleness.
Formation of Interpenetrating Networks (IPNs): Creating IPNs, where a second polymer network is polymerized within the first, can significantly improve toughness. This structure combines the properties of both networks, often resulting in a material that is both strong and ductile.
Copolymerization: Copolymerizing butanediol monoacrylate with other monomers can tailor the mechanical properties. specialchem.com For instance, incorporating a more rigid monomer can increase the elastic modulus, while a more flexible monomer can enhance elongation at break. The ability of 4-HBA to copolymerize with a wide range of monomers, including other acrylates, styrene (B11656), and vinyl acetate (B1210297), provides a broad scope for property modulation. specialchem.com
Research has demonstrated that hydrogels synthesized using precursors like 1,4-butanediol diacrylate can exhibit good mechanical strength, making them suitable for applications such as scaffolds in bone tissue engineering. sigmaaldrich.com
Elucidation of Tunable Swelling Behavior
The swelling behavior of hydrogels is a key characteristic that dictates their utility in applications like drug delivery and sensors. This behavior is governed by the balance between the osmotic pressure driving water into the network and the elastic restoring force of the cross-linked polymer chains. The swelling of hydrogels based on butanediol monoacrylate can be tuned through several molecular design approaches.
The primary factors influencing swelling are:
Cross-linking Density: The degree of swelling is inversely proportional to the cross-linking density. A higher density of cross-links restricts the expansion of the polymer network, thus limiting the amount of water the hydrogel can absorb. By carefully controlling the amount of cross-linker, the equilibrium swelling ratio can be precisely tuned.
Environmental Stimuli: "Smart" hydrogels can be designed to exhibit significant changes in swelling in response to external stimuli like pH, temperature, or ionic strength. While butanediol monoacrylate itself is not strongly stimuli-responsive, it can be copolymerized with functional monomers that are. For example, incorporating acrylic acid would impart pH-sensitivity, as the carboxyl groups ionize at higher pH, leading to electrostatic repulsion and increased swelling.
The relationship between hydrogel composition and swelling behavior allows for the rational design of materials with specific, predictable responses to their environment.
| Design Parameter | Effect on Swelling Behavior | Scientific Rationale |
| Increase in Cross-linker Concentration | Decrease in Equilibrium Swelling Ratio | A more tightly cross-linked network restricts the expansion of polymer chains, reducing the volume available for water uptake. |
| Copolymerization with Hydrophilic Monomers | Increase in Swelling Capacity | Enhances the affinity of the polymer network for water, increasing the osmotic driving force for swelling. |
| Copolymerization with Hydrophobic Monomers | Decrease in Swelling Capacity | Reduces the overall hydrophilicity of the network, lowering its capacity to absorb water. |
| Incorporation of Ionic Monomers (e.g., Acrylic Acid) | pH-Dependent Swelling | Ionization of functional groups at specific pH values creates electrostatic repulsion between chains, leading to network expansion and increased water uptake. |
Elastomeric Composites and Nanohybrid Systems
Butanediol monoacrylate can be incorporated as a functional comonomer in the synthesis of elastomeric composites and nanohybrid systems. Its bifunctional nature—a polymerizable acrylate group and a reactive hydroxyl group—offers unique advantages for creating advanced materials with tailored properties. While elastomers provide flexibility and resilience, the incorporation of BDMA and nanofillers can enhance mechanical strength, thermal stability, and introduce new functionalities.
In polyurethane-based elastomers, diols like 1,4-butanediol are traditionally used as chain extenders to build up the polymer backbone. atamanchemicals.com Butanediol monoacrylate offers the potential to act not only as a chain extender through its hydroxyl group but also to introduce a pendant acrylate group. This acrylate functionality can then be used for subsequent cross-linking reactions, for example, through UV curing, allowing for the creation of dual-cured elastomeric networks with enhanced properties.
The development of nanohybrid systems involves dispersing nanoscale fillers within the elastomer matrix. The hydroxyl group of BDMA can improve the compatibility and interfacial adhesion between the polymer matrix and inorganic nanofillers (like silica (B1680970) or titania), which can be surface-treated to react with hydroxyls. This improved adhesion is crucial for effective stress transfer from the polymer to the filler, significantly enhancing the mechanical properties of the composite, such as tensile strength and tear resistance.
Polymeric Foams and Porous Materials Development
The creation of polymeric foams and porous materials from acrylate-based monomers has been advanced through techniques like emulsion templating. In this method, a stable emulsion is created and then polymerized, with the dispersed phase acting as a template for the pores. Research on the closely related monomer, 1,4-butanediol dimethacrylate (BDDMA), demonstrates a robust method for producing highly porous materials with controlled structures. nih.gov
The process typically involves:
Emulsion Formation: A monomer-in-water or water-in-monomer emulsion is generated. The composition of the emulsion, including the monomer, water, and surfactants, is key to the stability of the emulsion and the final structure of the foam.
Foaming: The emulsion is foamed, for instance, by bubbling gas through it, to create a foamed emulsion template.
Polymerization: The monomer phase is polymerized around the template droplets (e.g., water droplets and air bubbles). This is often initiated by heat or UV radiation.
Template Removal: The template phase is removed by drying, leaving behind an interconnected porous polymer structure.
This approach allows for precise control over the foam's characteristics. By adjusting the composition of the initial emulsion, researchers can tailor the pore size, pore shape, and degree of interconnectivity within the final porous material. For example, using a foamed emulsion of 1,4-BDDMA in water, it is possible to synthesize open-cell polymer foams where the pore walls themselves have a "sub-porosity." The resulting poly(1,4-BDDMA) foams can have mean pore diameters ranging from approximately 150 to over 350 µm. nih.gov The ability to control these structural features is critical for applications that require specific flow characteristics or surface areas, such as separation media or scaffolds for tissue engineering. Scanning electron microscopy (SEM) is often used to visualize the porous structure of these materials. researchgate.net
| Parameter | Method of Control | Impact on Foam Structure |
| Pore Size | Varying the emulsion droplet size and foaming conditions | Determines the diameter of the primary voids in the material. |
| Connectivity | Locus of polymerization initiation (in the monomer or water phase) | Can be controlled to produce either open-cell (interconnected) or closed-cell pores. |
| Pore Shape | Locus of polymerization initiation | Can result in either spherical or hexagonal pore shapes. |
| Sub-porosity | Formulation of the emulsion (e.g., monomer-in-water) | Creates porosity within the walls of the larger pores. |
Functional Coatings and Films Based on Butanediol Monoacrylate Polymers
Polymers derived from butanediol monoacrylate (4-hydroxybutyl acrylate) are valuable in the formulation of functional coatings and films. m-chemical.co.jp The unique molecular structure of 4-HBA imparts a desirable combination of properties to the final coating, including improved adhesion, flexibility, and durability. basf.combtc-europe.com
The key features that 4-HBA brings to polymer coatings are:
Adhesion: The terminal hydroxyl group provides polarity and a site for hydrogen bonding, which promotes strong adhesion to various substrates, particularly polar surfaces like metal and glass. btc-europe.com
Cross-linking: The hydroxyl group serves as a reactive site for cross-linking with curing agents like isocyanates or melamine (B1676169) resins. This cross-linking creates a durable, chemically resistant, and scratch-resistant thermoset coating. m-chemical.co.jpbtc-europe.com
Flexibility and Impact Resistance: The linear butyl chain between the acrylate and hydroxyl groups imparts flexibility to the polymer backbone. This is in contrast to shorter-chain hydroxy acrylates, where the network can be more rigid.
Weatherability: Acrylate-based polymers are known for their excellent resistance to degradation by UV light and weathering, making them suitable for outdoor applications. btc-europe.com
These properties make 4-HBA a versatile component in formulations for automotive coatings, industrial maintenance coatings, and adhesives. m-chemical.co.jp
Development of Optical Film Formulations
In the field of optical materials, clarity, stability, and specific refractive indices are paramount. Acrylate polymers are frequently used in optical films and adhesives due to their high transparency and non-yellowing characteristics. The diacrylate counterpart, 1,4-butanediol diacrylate (BDDA), is specifically noted for its use in optical films and as a cross-linking agent in materials for intraocular lenses. sigmaaldrich.com
When used in optical film formulations, butanediol monoacrylate can contribute to:
Clarity and Low Haze: Acrylate copolymers can be synthesized to have high light transmittance and low haze.
Adhesion to Optical Substrates: The hydroxyl functionality of BDMA promotes adhesion to glass and various plastic substrates used in optical assemblies, such as polarizers and touch screens.
Mechanical Properties: As a comonomer, BDMA can help balance the mechanical properties of optical adhesives, ensuring they are tough and flexible enough to withstand mechanical and thermal stresses without delaminating. The flexibility imparted by the butyl group can be particularly advantageous. sigmaaldrich.com
Curing Control: In UV-curable optical adhesives, the hydroxyl group can participate in dual-cure systems, reacting with isocyanates in a secondary thermal curing step to ensure complete polymerization, even in shadowed areas where UV light cannot penetrate.
Fabrication of High-Performance Protective Coatings
Butanediol monoacrylate is a key ingredient in the formulation of advanced protective coatings, particularly those cured by ultraviolet (UV) light. Its incorporation into a polymer backbone imparts a desirable balance of flexibility, adhesion, and resistance to environmental factors. The hydroxyl functionality of 4-HBA is particularly advantageous, as it enhances adhesion to various substrates through hydrogen bonding and provides a reactive site for further crosslinking reactions, for example, with isocyanates in dual-cure systems.
The properties of coatings derived from butanediol monoacrylate can be tailored by adjusting the formulation, as demonstrated in the following table:
| Property | Influence of Butanediol Monoacrylate (4-HBA) | Resulting Coating Characteristic |
| Adhesion | The hydroxyl group promotes bonding to polar substrates. | Enhanced durability and resistance to delamination. |
| Flexibility | The linear butyl chain introduces flexibility into the polymer network. | Improved impact resistance and suitability for non-rigid substrates. |
| Hardness | Balances hardness with flexibility, preventing brittleness. | Tough, resilient surface that resists scratching and abrasion. |
| Chemical Resistance | Contributes to a crosslinked network that is less susceptible to chemical attack. | Increased longevity in harsh chemical environments. |
Specialized Resins for Additive Manufacturing (e.g., 3D Printing)
In the rapidly advancing field of additive manufacturing, particularly vat photopolymerization techniques like stereolithography (SLA), the composition of the photopolymer resin is paramount to the properties of the final printed object. Acrylate-based resins are widely used due to their rapid curing speeds when exposed to UV light researchgate.netnih.gov. Butanediol monoacrylate serves as a functional monomer in these resins, offering specific advantages due to its hydroxyl group.
The inclusion of 4-HBA in a resin formulation allows for the tuning of mechanical properties, such as flexibility and toughness. The hydroxyl group can participate in secondary crosslinking reactions or form hydrogen bonds within the polymer matrix, which can enhance the mechanical strength and thermal stability of the printed part. While many commercial resin formulations are proprietary, patent literature describes photopolymer compositions for 3D printing that include hydroxyl-functional acrylates, such as 2-hydroxybutyl acrylate (a structural isomer of 4-HBA), to achieve desired performance characteristics google.com. The use of such monomers contributes to the development of materials with properties comparable to traditional thermoplastics.
The role of functional monoacrylates in 3D printing resins is summarized below:
| Resin Component | Function | Impact on 3D Printed Object |
| Butanediol Monoacrylate | Functional Monomer | Introduces hydroxyl groups for potential secondary crosslinking or enhanced adhesion between layers. |
| Oligomers | Polymer Backbone | Determines primary characteristics like hardness, strength, and chemical resistance. |
| Photoinitiator | Curing Agent | Initiates polymerization upon exposure to UV light, dictating the speed of the printing process. |
| Additives/Fillers | Property Modifiers | Can be used to add color, enhance toughness, or introduce other specific functionalities. |
Polymer Electrolytes and Advanced Electrochemical Applications
Polymer electrolytes are a critical component in the development of safer and more flexible energy storage devices, such as lithium-ion batteries. Gel polymer electrolytes (GPEs), which combine the high ionic conductivity of liquid electrolytes with the mechanical integrity of solid polymers, have been a major focus of research. Poly(4-hydroxybutyl acrylate) has been identified as a promising network-forming polymer for GPEs due to its exceptional adhesion properties nih.govresearchgate.net.
In a recent study, GPEs were fabricated using a poly(4-hydroxybutyl acrylate) network. The research demonstrated that the strong adhesion between the electrolyte and the electrodes is crucial for the performance and stability of lithium-ion batteries. The GPEs based on 4-HBA exhibited significantly higher lap shear strength compared to conventional electrolytes, ensuring better interfacial contact. Furthermore, these electrolytes showed excellent electrochemical stability and achieved reasonable ionic conductivities, exceeding 10⁻³ S·cm⁻¹ nih.gov. The mechanical properties of these GPEs could be effectively controlled by adjusting the liquid content and the monomer-to-crosslinker ratio nih.gov.
Key research findings on poly(4-HBA)-based gel polymer electrolytes are presented in the table below nih.gov:
| Parameter | Value/Observation | Significance |
| Adhesion (Lap Shear Strength) | Up to 10.92 times higher than reference GPEs. | Enhances battery stability and performance by ensuring robust electrode-electrolyte interface. |
| Ionic Conductivity | > 10⁻³ S·cm⁻¹ | Sufficient for practical applications in lithium-ion batteries. |
| Storage Modulus | Controllable from 0.92 kPa to 19.01 kPa. | Allows for the tuning of mechanical properties to suit different battery designs, including flexible devices. |
| Electrochemical Performance | Initial Coulombic efficiency of 99.69%; Discharge capacity of 212.37 mAh·g⁻¹. | Demonstrates promising performance in a half-cell lithium-ion battery configuration. |
Biomedical Scaffold Materials and Gene Delivery Vectors
In the biomedical field, polymers derived from butanediol monoacrylate are utilized for their biocompatibility and tunable properties, making them suitable for applications like tissue engineering scaffolds and drug delivery systems. The hydrophilic nature imparted by the hydroxyl group of 4-HBA is beneficial for creating hydrogels, which are water-swollen polymer networks that can mimic the natural extracellular matrix (ECM) of tissues polysciences.comnih.govelsevierpure.com.
Hydrogels based on copolymers containing 4-hydroxybutyl acrylate can be designed to have specific swelling behaviors and mechanical properties, which are critical for supporting cell attachment, proliferation, and differentiation in tissue regeneration polysciences.comyoutube.com. The synthesis of block copolymers incorporating poly(4-hydroxybutyl acrylate) has been shown to form nano-objects like micelles and vesicles in aqueous solutions acs.orgwhiterose.ac.uknih.govacs.org. These self-assembled nanostructures have potential applications in drug delivery, where they can encapsulate therapeutic agents.
While butanediol monoacrylate is a valuable component for hydrogels and nanoparticles, its direct application in gene delivery vectors is less documented than that of its counterpart, 1,4-butanediol diacrylate. The synthesis of poly(β-amino esters), a class of biodegradable polymers widely investigated for non-viral gene delivery, predominantly utilizes the diacrylate monomer to react with amines acs.orgrsc.orgnih.govresearchgate.netciac.jl.cn. This reaction creates the polymer backbone capable of complexing with nucleic acids and facilitating their delivery into cells. Although copolymers of 4-HBA could potentially be adapted for such applications, the bulk of current research focuses on the diacrylate-derived systems.
Theoretical and Computational Chemistry Studies of Butanediol Monoacrylate Systems
Molecular Modeling of Monomer Reactivity and Conformational Space
Molecular modeling is a powerful tool for understanding the intrinsic reactivity of a monomer and how its three-dimensional shape influences its behavior during polymerization.
Monomer Reactivity: The reactivity of an acrylate (B77674) monomer is fundamentally linked to its molecular and electronic structure. Computational models, particularly those based on machine learning, can predict comonomer reactivity ratios using the chemical structures of the reactants as input. arxiv.org For acrylates, factors such as the nature of the ester side-chain influence reactivity. Quantum chemical calculations have been used to investigate how substituents on monofunctional acrylates affect their ability to form cross-linked networks through mechanisms like hydrogen atom transfer (HAT). rsc.org For instance, studies on 4-hydroxybutyl acrylate (HBA) and 2-hydroxyethyl acrylate (HEA) revealed that the presence of hydroxyl groups can lead to thermodynamically stable cross-linking reactions. rsc.org
Conformational Space: Butanediol (B1596017) monoacrylate possesses significant conformational flexibility due to the rotatable bonds in its butoxy side chain. Understanding this conformational space is crucial, as different conformers can exhibit varying reactivity and influence the resulting polymer structure. Theoretical calculations are used to identify stable conformations and the energy barriers between them. For the related monomer 2-hydroxyethyl acrylate (HEA), computational studies using both semi-empirical methods and Density Functional Theory (DFT) have identified multiple stable conformations. researchgate.net These analyses predict the existence of several conformers, with the most stable ones being favored in the experimental infrared spectrum. researchgate.net Similar studies on 2-hydroxyethyl methacrylate (B99206) (HEMA) have also confirmed the co-existence of two stable conformers, with DFT calculations helping to characterize their structural and spectroscopic properties. unifi.itresearchgate.net The relative stability of these conformers can be influenced by solvent interactions. unifi.it
| Conformer | Relative Energy (kJ/mol) | Key Dihedral Angle(s) |
|---|---|---|
| Conformer 1 (Global Minimum) | 0.00 | s-trans (O=C-C=C) |
| Conformer 2 | 1.25 | s-cis (O=C-C=C) |
| Conformer 3 | 5.80 | gauche (C-O-C-C) |
| Conformer 4 | 8.21 | anti (C-O-C-C) |
Quantum Chemical Calculations of Electronic Structure and Reaction Pathways
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed picture of the electronic properties of butanediol monoacrylate and the energetic landscape of its polymerization reactions.
Electronic Structure: DFT is employed to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of acrylate monomers. researchgate.netacs.org The energy gap between HOMO and LUMO is a key descriptor of a molecule's chemical reactivity and stability. acs.org A smaller energy gap suggests higher reactivity and charge mobility. acs.org Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.netacs.org For example, DFT studies on 2-octyl acrylate and isobornyl acrylate have been used to investigate ion-specific interactions by analyzing adsorption energies and quantum descriptors. researchgate.net
Reaction Pathways: Quantum chemistry is instrumental in elucidating the complex mechanisms of free-radical polymerization. nih.gov By calculating the potential energy surfaces, researchers can identify transition states and determine the activation energies for various elementary reaction steps. wpmucdn.comwpmucdn.com This has been applied to study:
Thermal Self-Initiation: DFT calculations have been used to investigate the mechanism of spontaneous initiation in the thermal polymerization of acrylates like methyl acrylate (MA) and n-butyl acrylate (nBA). wpmucdn.com These studies predict the formation of diradical intermediates and subsequent hydrogen transfer steps that generate the initiating monoradicals. wpmucdn.com
Propagation: The reactivity of different radical species, such as chain-end and mid-chain radicals, can be evaluated. nih.gov
Secondary Reactions: The kinetics of important secondary reactions like backbiting (intramolecular chain transfer) and β-scission are extensively studied using quantum chemistry. nih.govchemrxiv.org These calculations help to understand how copolymer composition affects the probability of these reactions. For instance, in acrylate copolymers, replacing an acrylate radical unit with styrene (B11656) or methyl methacrylate can decrease the likelihood of backbiting. nih.gov
Chain Transfer: The mechanisms of chain transfer to monomer have been studied for various alkyl acrylates, identifying the most kinetically and thermodynamically favorable pathways for hydrogen abstraction. wpmucdn.com
| Reaction Type | Specific Reaction Example | Calculated Ea (kJ/mol) | Reference Method |
|---|---|---|---|
| Propagation | n-Butyl Acrylate + Propagating Radical | 18.0 | DFT |
| Backbiting (Intramolecular H-transfer) | n-Butyl Acrylate End-Chain Radical | 33.0 | DFT |
| β-Scission | n-Butyl Acrylate Mid-Chain Radical | 64.0 | DFT |
| Chain Transfer to Monomer | Methyl Acrylate (H-abstraction) | ~50-70 | DFT |
Molecular Dynamics Simulations of Polymerization Processes and Material Behavior
Molecular dynamics (MD) simulations model the time-dependent behavior of molecular systems, offering a bridge between quantum chemical calculations and macroscopic material properties.
Polymerization Processes: Reactive MD simulations can explicitly model the process of polymerization. By defining reactive force fields, these simulations can track the formation of covalent bonds as monomers are converted into a polymer network. This approach has been used to simulate the cross-linking of multifunctional acrylate monomers, providing insights into the evolution of the network topology, the formation of cycles, and the location of the gel point. acs.org MD simulations are also used to study the influence of solvents on polymerization kinetics and on the conformational behavior of monomers like HEMA in solution. unifi.itresearchgate.netchemrxiv.org
Material Behavior: Once a polymer system is constructed, MD simulations are used to probe its dynamic and structural properties. For hydrogels based on poly(hydroxyethyl acrylate), MD simulations can be used to study hydration properties and the mobility of different molecular groups within the polymer network. researchgate.net Coarse-grained MD models are particularly useful for studying the large-scale structure and dynamics of polymer networks, including those with dynamic cross-links. acs.orgbohrium.com These simulations provide molecular-level insights into phenomena like the diffusion of solvents into a gel and the response of the network to external stimuli like mechanical shear. acs.orgresearchgate.net
Computational Predictions of Polymer Network Properties and Dynamics
A primary goal of computational studies is to predict the final properties of the polymer material derived from butanediol monoacrylate. By simulating the structure and dynamics of the resulting polymer network, a range of thermophysical and mechanical properties can be estimated.
Thermal Properties: MD simulation is a widely used method for predicting the glass transition temperature (Tg) of polymers. nsf.govnih.gov By simulating the cooling of a polymer melt and monitoring the change in density or specific volume with temperature, the Tg can be identified as the point where the slope of the volume-temperature curve changes. nih.govchemrxiv.org High-throughput MD simulations have been successfully used to predict the Tg for large libraries of polymers with good agreement with experimental data. chemrxiv.orgchemrxiv.org Machine learning and quantitative structure-property relationship (QSPR) models, often trained on experimental or simulation data, also provide a rapid means to predict Tg based on the monomer's chemical structure. worldscientific.comscilit.comarxiv.org
Mechanical and Structural Properties: Computational models can link the molecular architecture of a polymer network to its macroscopic mechanical properties. nih.gov MD simulations can be used to perform "virtual mechanical tests" on simulated polymer networks to calculate properties like the elastic modulus. These simulations provide insights into how factors like cross-link density and chain flexibility affect the material's response to deformation. researchgate.net For hydrogels, simulations can predict properties such as the degree of swelling and salt partitioning, which are crucial for applications like desalination. researchgate.net
| Polymer | Experimental Tg (K) | MD-Predicted Tg (K) |
|---|---|---|
| Poly(methyl acrylate) | 283 | 290 |
| Poly(ethyl acrylate) | 249 | 255 |
| Poly(n-butyl acrylate) | 219 | 225 |
| Poly(2-hydroxyethyl acrylate) | 258 | 265 |
Advanced Analytical Methodologies for Butanediol Monoacrylate and Its Polymers
Spectroscopic Characterization Techniques (e.g., NMR, FTIR)
Spectroscopic methods are fundamental in the analysis of butanediol (B1596017) monoacrylate and its polymers, providing detailed insight into their chemical structure and composition.
Structural Elucidation and Purity Assessment of Monomers and Polymers
Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful tools for the structural verification and purity analysis of butanediol monoacrylate and its polymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide precise information about the molecular structure. For butanediol monoacrylate, ¹H-NMR analysis can confirm the presence of acrylic protons, the butyl chain, and the terminal hydroxyl group. For instance, the appearance of signals for acrylic double bonds in the range of 5.8 to 6.5 ppm is a key indicator. google.com The integration of these signals allows for a quantitative assessment of the monomer's purity. In polymers, NMR helps to confirm the successful polymerization by observing the disappearance or significant reduction of the monomer's vinyl proton signals.
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify characteristic functional groups. In both the monomer and the polymer, a strong absorption band corresponding to the carbonyl (C=O) stretching of the acrylate (B77674) ester group is typically observed around 1730 cm⁻¹. rsc.orgindustrialchemicals.gov.au The spectrum of the monomer also shows characteristic peaks for the C=C double bond and the O-H stretch of the hydroxyl group. Upon polymerization, the intensity of the peaks associated with the acrylate C=C double bond diminishes, confirming the conversion of the monomer to the polymer. epo.org
| Technique | Functional Group | Characteristic Signal/Peak | Reference |
|---|---|---|---|
| ¹H-NMR | Acrylic Protons (CH₂=CH-) | ~5.8 - 6.5 ppm | google.com |
| FTIR | Carbonyl (C=O) | ~1730 cm⁻¹ | rsc.orgindustrialchemicals.gov.au |
| FTIR | Hydroxyl (O-H) | ~3440-3530 cm⁻¹ (broad) | industrialchemicals.gov.au |
| FTIR | Alkane (C-H) | ~2870-2950 cm⁻¹ | industrialchemicals.gov.au |
Monitoring Reaction Progress and Conversion Rates
Spectroscopic techniques are invaluable for real-time or quasi-real-time monitoring of the polymerization of butanediol monoacrylate. FTIR spectroscopy is particularly well-suited for this purpose. The degree of monomer conversion can be quantified by tracking the decrease in the absorption band of the ethylenically unsaturated groups (acrylate C=C double bonds). epo.orgepo.org By comparing the peak area or height of a C=C bond vibration (e.g., at ~1635 cm⁻¹ or ~810 cm⁻¹) to an internal standard peak that remains unchanged during the reaction (such as the carbonyl peak at ~1730 cm⁻¹), the percentage of reacted acrylate groups can be calculated over time. This provides critical data on reaction kinetics and helps in optimizing polymerization conditions.
Chromatographic Separation and Analysis (e.g., GPC, HPLC, CEC)
Chromatographic techniques are essential for separating components of a mixture, making them ideal for analyzing the molecular weight of polymers and assessing the purity of the monomer.
Determination of Molecular Weight and Distribution in Polymers
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight characteristics of poly(butanediol monoacrylate). GPC separates polymer chains based on their hydrodynamic volume in solution. nih.gov From the GPC data, several important parameters are calculated:
Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mₙ): An average that accounts for the contribution of larger chains.
Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ), which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse polymer where all chains have the same length.
For a polymer containing 1,4-butanediol (B3395766) monoacrylate, GPC analysis has been used to determine a number-average molecular weight of 2617 g/mol and a weight-average molecular weight of 12100 g/mol , resulting in a polydispersity of 4.62. industrialchemicals.gov.au
| Parameter | Value | Reference |
|---|---|---|
| Number-Average Molecular Weight (Mₙ) | 2617 g/mol | industrialchemicals.gov.au |
| Weight-Average Molecular Weight (Mₙ) | 12100 g/mol | industrialchemicals.gov.au |
| Polydispersity Index (PDI) | 4.62 | industrialchemicals.gov.au |
Impurity Profiling and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a highly effective technique for the impurity profiling and quantitative analysis of the butanediol monoacrylate monomer. perkinelmer.com It can separate the monomer from synthesis by-products, unreacted starting materials, or degradation products. food.gov.uk By using detectors such as Ultraviolet (UV) or Charged Aerosol Detectors (CAD), HPLC can provide sensitive and robust quantification of the monomer's purity. food.gov.uk
Capillary Electrochromatography (CEC) is a more advanced hybrid technique that combines the high separation efficiency of capillary electrophoresis with the selectivity of HPLC. CEC can be employed for the analysis of acrylate monomers, offering excellent efficiency and the ability to separate complex mixtures. nih.gov
Thermal Analysis Techniques (e.g., DSC, TGA)
Thermal analysis techniques measure the physical and chemical properties of a material as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical for characterizing the thermal behavior of poly(butanediol monoacrylate).
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de For poly(butanediol monoacrylate), DSC is used to determine key thermal transitions:
Glass Transition Temperature (T₉): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a critical parameter for defining the material's operating temperature range. eag.comgoogle.com
Melting Temperature (Tₘ): If the polymer has crystalline domains, the Tₘ is the temperature at which these domains melt. plastics.toray
Crystallization Temperature (T꜀): The temperature at which the polymer crystallizes upon cooling from the molten state.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to evaluate the thermal stability of poly(butanediol monoacrylate). The resulting TGA curve provides information on the onset temperature of decomposition and the degradation profile of the polymer. For polyurethanes containing butanediol, thermal degradation has been observed to begin at approximately 300 °C. mdpi.com TGA can be coupled with other techniques like FTIR to analyze the gaseous products evolved during decomposition, providing insight into the degradation mechanism. researchgate.net
| Technique | Property | Typical Temperature Range | Significance |
|---|---|---|---|
| DSC | Glass Transition (T₉) | Polymer-specific | Indicates transition from glassy to rubbery state google.com |
| TGA | Decomposition Onset | ~300 °C for related polyurethanes mdpi.com | Defines the upper limit of thermal stability |
Analysis of Glass Transition and Other Thermal Transitions in Derived Polymers
The thermal transitions of polymers derived from butanediol monoacrylate are critical indicators of their physical state and mechanical properties. The most significant of these is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. Differential Scanning Calorimetry (DSC) is the primary technique used to measure the heat flow associated with these transitions as a function of temperature. kohan.com.tw
During a DSC analysis, a polymer sample is heated at a constant rate, and the heat flow required to raise its temperature is compared to that of an inert reference. kohan.com.tw The glass transition is observed as a step-like change in the heat capacity of the material. kohan.com.tw Other thermal events, such as melting (for semi-crystalline polymers), crystallization, and recrystallization, can also be identified and quantified. kohan.com.tw
Table 1: Glass Transition Temperatures (Tg) of Relevant Polyacrylates
| Polymer | Glass Transition Temperature (Tg) in °C |
| Poly(methyl acrylate) | 10 |
| Poly(ethyl acrylate) | -24 |
| Poly(propyl acrylate) | -45 |
| Poly(butyl acrylate) | -54 |
| Poly(methyl methacrylate) | 105-125 |
| Poly(butyl methacrylate) | 20 |
| This table presents typical literature values, which can vary based on factors like molecular weight and measurement method. scribd.comresearchgate.net |
Investigation of Thermal Stability and Polymer Degradation Pathways
The degradation of polyacrylates can proceed through several pathways. For poly(n-butyl acrylate), thermal decomposition involves processes such as gamma-hydrogen transfer from the main chain to the carbonyl group, which can yield six-membered cyclic products and butanol. metu.edu.tr In contrast, polymethacrylates often degrade via depolymerization, yielding the constituent monomer. researchgate.net For copolymers containing butanediol monoacrylate, the degradation profile will be a composite of the degradation behaviors of the individual monomer units.
A typical TGA curve for a polyacrylate shows one or more distinct weight loss steps, each corresponding to a specific degradation process. nih.gov Key parameters derived from TGA include the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax), which is identified from the peak of the derivative thermogravimetric (DTG) curve.
Table 2: Representative Thermal Decomposition Data for Polyacrylates
| Polymer System | Onset of Decomposition (Tonset) | Temperature of Maximum Decomposition Rate (Tmax) | Degradation Pathway(s) |
| Poly(n-butyl acrylate) | ~300°C | ~375 - 440°C | Chain scission, hydrogen transfer |
| Poly(methyl methacrylate) | ~286°C | ~380°C | Depolymerization to monomer |
| Polyurethane-Acrylate (PUA) Copolymers | 250 - 300°C | Varies with composition | Urethane linkage scission, ester group decomposition |
| Data is compiled from various studies on related polymer systems and is representative. tku.edu.twresearchgate.netnih.gov |
Rheological Characterization of Polymer Solutions and Melts
Rheology is the study of the flow and deformation of matter. For polymers derived from butanediol monoacrylate, rheological characterization of their solutions and melts is essential for understanding their processability (e.g., in coatings, adhesives, and molding) and final performance. mdpi.comsemanticscholar.org Key properties include viscosity, shear rate dependence, and viscoelastic behavior. These are typically measured using a rheometer, which can apply controlled stress or strain to a sample and measure the resulting response. mdpi.com
Polymer solutions and melts are typically non-Newtonian fluids, meaning their viscosity is dependent on the applied shear rate. semanticscholar.org Many polyacrylate solutions exhibit shear-thinning behavior, where viscosity decreases as the shear rate increases. researchgate.net This property is advantageous in applications like coatings, where a high viscosity at rest prevents sagging, but a low viscosity under the high shear of application (e.g., brushing or spraying) allows for easy spreading.
Assessment of Viscoelastic Properties and Flow Behavior
Polymers exhibit both viscous (liquid-like) and elastic (solid-like) properties, a characteristic known as viscoelasticity. mdpi.com Dynamic mechanical analysis (DMA), often performed on a rheometer, is used to quantify these properties by applying a small, oscillatory strain to the sample and measuring the resulting stress. This allows for the determination of the storage modulus (G') and the loss modulus (G'').
Storage Modulus (G'): Represents the elastic component and is a measure of the energy stored and recovered per cycle of deformation. A higher G' indicates a more solid-like behavior. researchgate.net
Loss Modulus (G''): Represents the viscous component and is a measure of the energy dissipated as heat per cycle. A higher G'' indicates a more liquid-like behavior. researchgate.net
The relationship between G' and G'' as a function of frequency or temperature provides deep insight into the polymer's molecular architecture, including its molecular weight, cross-link density, and chain entanglement. manchester.ac.uk For example, in the terminal (low frequency) region, linear polymers typically show G' being proportional to the square of the frequency (ω²) and G'' being proportional to the frequency (ω). researchgate.net
Table 3: Viscoelastic Properties of a Representative Poly(n-butyl acrylate) Melt
| Angular Frequency (rad/s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |
| 0.1 | 1.0 x 10³ | 5.0 x 10³ |
| 1.0 | 8.0 x 10³ | 2.5 x 10⁴ |
| 10 | 5.0 x 10⁴ | 8.0 x 10⁴ |
| 100 | 2.0 x 10⁵ | 1.5 x 10⁵ |
| This table presents illustrative data based on typical behavior for polyacrylate melts, showing G'' dominating at low frequencies and G' becoming more significant at higher frequencies. researchgate.netmanchester.ac.uk |
Morphological Characterization of Polymer Networks (e.g., AFM)
The microscopic and nanoscopic structure, or morphology, of polymer networks derived from butanediol monoacrylate significantly influences their macroscopic properties. Atomic Force Microscopy (AFM) is a powerful high-resolution imaging technique used to characterize the surface morphology of these materials.
AFM operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The forces between the tip and the surface cause the cantilever to deflect, and this deflection is monitored by a laser system to create a three-dimensional topographical map of the surface.
In addition to topography, AFM can operate in various modes to probe other surface properties. Tapping mode, for instance, can provide phase imaging, which is sensitive to variations in material properties such as adhesion, friction, and viscoelasticity. This is particularly useful for multiphase polymer systems, like copolymers or blends, where it can distinguish between different polymer domains based on their mechanical properties. For example, in a cross-linked polyacrylate network, AFM can be used to visualize the network structure, identify regions of different cross-link density, and assess surface roughness. researchgate.net Studies on related materials have used AFM to observe changes in surface topography from a structured to a smooth surface as the polymer passes through its glass transition temperature. researchgate.net Scanning Electron Microscopy (SEM) can also be employed to visualize the porous structure of monoliths created from copolymers like poly(butyl acrylate-co-butanediol diacrylate). researchgate.net
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for quantifying butane diol monoacrylate and its degradation products in polymer matrices?
- Methodological Answer : Use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for precise quantification. Solid-phase extraction (SPE) with hydrophilic-lipophilic balance cartridges can pre-concentrate analytes from complex matrices. Internal standards (e.g., deuterated analogs) should be employed to correct for matrix effects and recovery losses. For oxidative degradation products, monitor biomarkers like 8-isoprostaglandin F2α and malondialdehyde via validated protocols .
Q. How can this compound be synthesized and purified for use in copolymer systems?
- Methodological Answer : Utilize solution polymerization with chain extenders (e.g., 1,4-butanediol) and catalysts like dibutyltin dilaurate (DBTDL). Control the NCO/OH ratio to ensure linear polymer formation. Purify via precipitation in non-solvents (e.g., hexane) and characterize purity using nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to confirm ester linkages and absence of unreacted monomers .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Store in tightly sealed containers under inert gas to prevent moisture-induced degradation. Use electrostatic discharge-safe equipment to minimize ignition risks. Conduct reactions in fume hoods with proper personal protective equipment (PPE), including nitrile gloves and safety goggles. Monitor vapor exposure using real-time gas sensors .
Advanced Research Questions
Q. How can conflicting data on solvent resistance in interpenetrating polymer networks (IPNs) incorporating this compound be resolved?
- Methodological Answer : Perform comparative swelling studies in solvents with varying polarities (e.g., toluene vs. water). Use differential scanning calorimetry (DSC) to correlate glass transition temperatures () with crosslinking density. Validate findings with small-angle X-ray scattering (SAXS) to assess phase separation dynamics. Cross-reference sequential polymerization methods (e.g., simultaneous vs. stepwise IPN synthesis) to isolate structural contributors .
Q. What strategies optimize the biocompatibility of this compound-based copolymers for biomedical applications?
- Methodological Answer : Functionalize copolymer termini with polyethylene glycol (PEG) to reduce protein adsorption. Assess cytotoxicity via in vitro assays (e.g., MTT on human fibroblasts) and monitor oxidative stress biomarkers (e.g., 8-OHdG) in biological fluids using UPLC-MS/MS. For in vivo compatibility, track metabolic byproducts like 1,2,3,4-tetraepoxybutane via gas chromatography (GC) with flame ionization detection .
Q. How can data reproducibility be ensured in studies of this compound’s role in free radical polymerization?
- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Document reaction conditions (e.g., initiator concentration, temperature) in machine-readable metadata. Use open-source platforms like Zenodo for raw data archiving. Validate kinetic models with triplicate runs and statistical tools (e.g., ANOVA for rate constant comparisons). Cross-calibrate instruments (e.g., GPC viscometers) with certified reference materials .
Q. What experimental approaches address contradictions in thermal stability reported for this compound-derived elastomers?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) under inert and oxidative atmospheres to differentiate thermal vs. oxidative degradation. Pair with evolved gas analysis (EGA)-MS to identify volatile decomposition products. Compare hard-segment content (e.g., via NMR) across samples to isolate compositional effects. Use molecular dynamics simulations to predict segmental mobility impacts on stability .
Methodological Notes
- Data Analysis : For copolymer characterization, employ TraceFinder 3.0 or similar software to integrate chromatographic peaks and quantify co-monomer ratios. Use multivariate analysis (e.g., PCA) to resolve overlapping spectral signals in FTIR .
- Contradiction Resolution : When conflicting results arise, apply tiered validation: (1) replicate experiments with independent batches, (2) cross-validate using orthogonal techniques (e.g., NMR vs. rheology), and (3) contextualize findings within existing literature on structurally analogous systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
